4-(4-Chlorobenzyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Chlorobenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is characterized by the presence of an oxazolidine ring substituted with a 4-chlorobenzyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-(4-Chlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of 4-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
4-(4-Chlorobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chlorobenzyl)oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
4-(4-Chlorobenzyl)oxazolidine-2,5-dione can be compared with other oxazolidine derivatives, such as:
4-Benzyl-oxazolidine-2,5-dione: Lacks the chlorine substituent, leading to different chemical and biological properties.
4-(4-Methylbenzyl)oxazolidine-2,5-dione: Contains a methyl group instead of a chlorine atom, affecting its reactivity and interactions.
The presence of the 4-chlorobenzyl group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |
InChI Key |
RPSPMIWRQGVQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)Cl |
Origin of Product |
United States |
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